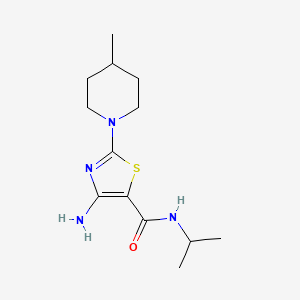![molecular formula C9H13N3O6S B15110887 N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine](/img/structure/B15110887.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine is a synthetic compound that belongs to the class of sulfonyl-containing glycine derivatives This compound is characterized by the presence of a 3,5-dimethyl-1,2-oxazole ring, a sulfonyl group, and two glycine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine typically involves the following steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonylation reaction is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with glycine residues: The final step involves coupling the sulfonylated oxazole with glycine residues using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps.
化学反応の分析
Types of Reactions
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the sulfonyl group.
科学的研究の応用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activities. The oxazole ring may also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxyaniline
Uniqueness
N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]glycylglycine is unique due to its dual glycine residues, which enhance its potential for peptide-based interactions and applications. The presence of the sulfonyl group and oxazole ring further distinguishes it from other similar compounds, providing a unique combination of chemical functionalities.
特性
分子式 |
C9H13N3O6S |
|---|---|
分子量 |
291.28 g/mol |
IUPAC名 |
2-[[2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H13N3O6S/c1-5-9(6(2)18-12-5)19(16,17)11-3-7(13)10-4-8(14)15/h11H,3-4H2,1-2H3,(H,10,13)(H,14,15) |
InChIキー |
MJFWPVAZFKQVAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B15110805.png)


![[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine](/img/structure/B15110816.png)


![2-Methoxy-4-[[(1-propylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15110835.png)
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-[4-(propan-2-yl)benzylidene]-1-benzofuran-3(2H)-one](/img/structure/B15110842.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B15110868.png)
![6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid](/img/structure/B15110874.png)

![5-(2-Furyl)-2-{[(4-piperidylmethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B15110884.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B15110888.png)

